molecular formula C10H11FN4 B12846567 (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine

(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine

Cat. No.: B12846567
M. Wt: 206.22 g/mol
InChI Key: BPEIELIYAJZSDZ-UHFFFAOYSA-N
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Description

(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is a chemical compound of significant interest in medicinal chemistry research, featuring a benzylamine scaffold substituted with a fluorophenyl group and a 1H-1,2,4-triazole moiety. The 1,2,4-triazole ring is a privileged structure in drug discovery, known for its diverse biological activities and presence in several approved therapeutics across various fields, including anticonvulsant, antifungal, and anticancer agents . This compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals. Based on the pharmacological profile of structurally related compounds, this chemical may hold particular value for neuroscience research. Compounds containing the 1,2,4-triazole fragment have demonstrated potent anticonvulsant activity in established animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Research suggests that the mechanism of action for such compounds often involves interaction with the GABA A receptor, a key target for nervous system disorders. These interactions can lead to increased levels of the inhibitory neurotransmitter GABA in the brain, providing a potential pathway for managing neuronal hyperexcitability . Furthermore, molecular docking studies of analogous triazole compounds reveal they can bind effectively to the benzodiazepine site of the GABA A receptor, which may also confer anxiolytic effects . Beyond neuroscience, this compound also shows promise for investigation in oncology research. Derivatives incorporating the 1,2,4-triazole structure have been synthesized and evaluated for their antiproliferative activity . One specific oleanolic acid derivative featuring a triazole group, known as ZQL-4c, has been shown to significantly inhibit the growth and invasion of breast cancer cells. Its proposed mechanism involves the induction of reactive oxygen species (ROS) and the subsequent inhibition of the Notch-AKT signaling pathway, leading to cell cycle arrest and apoptosis . This suggests that (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine could serve as a valuable precursor or intermediate for developing novel anticancer agents. Researchers can utilize this compound as a key building block for synthesizing more complex molecules or as a pharmacological tool to study disease mechanisms related to cellular proliferation and neuronal signaling.

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

[3-fluoro-4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine

InChI

InChI=1S/C10H11FN4/c11-10-3-8(4-12)1-2-9(10)5-15-7-13-6-14-15/h1-3,6-7H,4-5,12H2

InChI Key

BPEIELIYAJZSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)F)CN2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core and Attachment to Fluorophenyl Ring

  • The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and formamide or related reagents.
  • Attachment of the triazole to the fluorophenyl ring is commonly achieved through nucleophilic substitution or coupling reactions using halogenated fluorophenyl precursors.
  • For example, a halogenated fluorophenylmethanamine intermediate can be reacted with 1H-1,2,4-triazole under basic conditions to form the triazolylmethyl linkage.

Introduction of the Methanamine Group

  • The methanamine group on the fluorophenyl ring can be introduced by reduction of a corresponding nitro or nitrile precursor or by direct amination.
  • Reductive amination or catalytic hydrogenation methods are often employed to convert nitro-substituted fluorophenyl compounds to the corresponding amines.
  • Protection-deprotection strategies may be used to avoid side reactions during triazole formation.

Representative Synthetic Route (Based on Literature and Patent Data)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halogenation of fluorophenylmethanamine Use of halogenating agents (e.g., bromination) 80-90 Prepares halogenated intermediate
2 Nucleophilic substitution Reaction of halogenated intermediate with 1H-1,2,4-triazole in presence of base (e.g., K2CO3) 70-85 Forms triazolylmethyl linkage
3 Reduction Catalytic hydrogenation or chemical reduction of nitro group to amine 85-95 Generates final methanamine functionality
4 Purification Crystallization or chromatography - Ensures compound purity

Alternative Synthetic Strategies

  • Click Chemistry Approach: Although more common for 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for related triazole derivatives, providing regioselective triazole formation in aqueous or organic media with high yields and mild conditions.
  • Mitsunobu Reaction and Subsequent Transformations: For introducing chiral centers or complex substituents, Mitsunobu reaction followed by reduction and azide substitution has been reported, enabling the synthesis of triazole derivatives with high stereochemical control.
  • Improved Process from Patents: Patented methods describe multi-step processes involving coupling of fluorophenyl precursors with triazole under optimized conditions, use of suitable bases and solvents, and purification steps to enhance yield and purity.

Detailed Research Findings and Data

Reaction Conditions and Yields

Reaction Step Temperature (°C) Time (h) Solvent Yield (%) Reference
Nucleophilic substitution with triazole 80-100 2-4 Ethanol, DMF 70-85
Reduction of nitro to amine 25-50 3-6 Hydrogenation (Pd/C) or chemical reductants 85-95
Purification (crystallization) Room temp 12-24 Ethanol or ethyl acetate -

Spectroscopic and Analytical Data

  • NMR Spectroscopy: Characteristic singlet for triazole proton around δ 8.0 ppm; aromatic protons between δ 6.5–7.8 ppm; methylene protons adjacent to triazole and amine groups appear as multiplets or doublets in δ 3.5–4.5 ppm range.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~192 g/mol confirms compound identity.
  • Melting Point: Crystalline forms typically melt in the range 240–245 °C, indicating high purity and stability.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution Halogenated fluorophenyl + 1H-1,2,4-triazole, base, ethanol/DMF Straightforward, good yields Requires halogenated intermediate
Catalytic reduction Pd/C hydrogenation or chemical reductants High selectivity, mild conditions Requires catalyst, hydrogen source
Click chemistry (CuAAC) Azide and alkyne precursors, CuI catalyst Regioselective, aqueous compatible More common for 1,2,3-triazoles
Mitsunobu reaction route DIAD, PPh3, followed by reduction and azide substitution Stereochemical control Multi-step, requires careful handling

Chemical Reactions Analysis

Types of Reactions

(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form an imine or a nitrile.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is investigated for its potential as a pharmaceutical agent. Its triazole ring is known to interact with various enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Boronic Ester Derivatives ()

Compounds 4c and 4f from Molecules (2013) share the fluorophenyl-methanamine backbone but replace the triazole with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Key differences include:

Property 4c (4-Fluoro-3-boronate) 4f (3-Fluoro-4-boronate) Target Compound
Substituent Position Fluorine at C4, boronate at C3 Fluorine at C3, boronate at C4 Fluorine at C3, triazole at C4
Melting Point (°C) 62 52 Not reported in evidence
Yield 98% 66% Not reported
Application Suzuki coupling intermediates Same as 4c Potential bioactive molecule

Key Findings :

  • Substituent position significantly impacts synthetic yield and melting point .

Antifungal Triazole Derivatives ()

The complex mixture described in Pharmacopeial Forum (2017) contains a 1,2,4-triazolylmethyl group linked to a dioxolane and piperazine structure, resembling itraconazole. Unlike the target compound, these molecules are larger and include multiple stereocenters and substituents (e.g., dichlorophenyl).

Property Itraconazole-like Compound Target Compound
Core Structure Dioxolane + piperazine Simple fluorophenyl-methanamine
Triazole Position Multiple sites Single triazole at C4
Bioactivity Antifungal Undocumented, but plausible

Key Findings :

  • The target compound’s simplicity may reduce off-target effects but limit potency compared to polycyclic antifungals .

Imidazo[1,2-a]pyridine Methanamine ()

The compound 1-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine shares a methanamine group but incorporates a lipophilic imidazopyridine ring and trifluoromethyl substituent.

Property Imidazopyridine Derivative Target Compound
Heterocycle Imidazo[1,2-a]pyridine 1,2,4-Triazole
Fluorine Substituents 4-Fluorophenyl + CF3 3-Fluorophenyl
Lipophilicity High (due to CF3) Moderate

Key Findings :

Triazole-Phenyl-Ethylamine Hydrochlorides ()

Compounds like 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride feature a para-triazole and ethylamine chain, differing from the target’s meta-fluoro and methanamine.

Property Ethylamine Hydrochloride Target Compound
Amine Chain Ethylamine (CH2CH2NH2) Methanamine (CH2NH2)
Substituent Position Triazole at C4 Triazole at C4, fluorine at C3
Salt Form Hydrochloride Likely hydrochloride

Key Findings :

  • Ethylamine derivatives may exhibit altered steric effects and basicity, influencing receptor binding .

Biological Activity

The compound (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine , a derivative of triazole, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a triazole ring , which is known for its significant role in medicinal chemistry. The presence of the 3-fluorophenyl group enhances its pharmacological profile. Triazoles are recognized for their antifungal and antibacterial properties, making them valuable in drug development.

Antifungal and Antibacterial Properties

Research indicates that triazole derivatives exhibit potent antifungal activity against various pathogens. For instance, compounds similar to (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine have shown effectiveness against fluconazole-resistant strains of Candida species and other fungal infections . The mechanism often involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. For example, triazole-containing compounds have demonstrated significant growth inhibition in various cancer cell lines. A study highlighted that similar triazole analogs were evaluated against a panel of 60 human cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity .

The biological activity of (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles frequently inhibit enzymes involved in crucial metabolic pathways in fungi and cancer cells.
  • Reactivity with Biomolecules : The compound may interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cells, contributing to their anticancer effects .

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans and other strains. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.125 mg/mL against resistant strains .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of triazole derivatives, the compound was tested across multiple cancer cell lines including HeLa and MCF-7. The findings revealed significant inhibition rates with IC50 values ranging from 7.01 µM to 14.31 µM .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC Values Reference
AntifungalCandida albicans0.125 mg/mL
AnticancerHeLa7.01 µM
AnticancerMCF-714.31 µM

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